molecular formula C20H23ClN2O2 B5441800 1-(3-chlorophenyl)-4-(4-isopropoxybenzoyl)piperazine

1-(3-chlorophenyl)-4-(4-isopropoxybenzoyl)piperazine

Cat. No. B5441800
M. Wt: 358.9 g/mol
InChI Key: MVMVFPREEBZZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4-isopropoxybenzoyl)piperazine, commonly known as CPIP, is a piperazine-based compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicinal chemistry. CPIP is a relatively new compound that was first synthesized in 2002 and has since been studied extensively for its therapeutic properties.

Mechanism of Action

CPIP acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, which is thought to be responsible for its anxiolytic and antidepressant effects. CPIP also acts as an antagonist at the dopamine D2 receptor, which means that it blocks the activity of dopamine at this receptor. This is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
CPIP has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin neurotransmission in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. CPIP has also been shown to decrease dopamine neurotransmission in the brain, which is thought to be responsible for its antipsychotic effects.

Advantages and Limitations for Lab Experiments

CPIP has a number of advantages for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its pharmacological properties. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying this receptor. However, there are also limitations to the use of CPIP in lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on CPIP. One area of interest is the development of new compounds based on CPIP that have improved pharmacological properties. Another area of interest is the study of the long-term effects of CPIP on neurotransmission and behavior. Finally, there is interest in the use of CPIP as a tool for studying the serotonin 5-HT1A receptor and its role in the regulation of mood and anxiety.

Synthesis Methods

The synthesis of CPIP involves the reaction of 3-chlorophenylpiperazine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure CPIP.

Scientific Research Applications

CPIP has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. CPIP has also been shown to have activity at the dopamine D2 receptor, which is involved in the regulation of movement and reward.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-15(2)25-19-8-6-16(7-9-19)20(24)23-12-10-22(11-13-23)18-5-3-4-17(21)14-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMVFPREEBZZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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